D-[1,2-13C2]xylose is a stable isotope-labeled form of D-xylose, a five-carbon sugar (aldopentose) naturally occurring in various plants. The incorporation of carbon-13 isotopes at the first and second carbon positions enhances its utility in scientific research, particularly in metabolic and biochemical studies. This compound serves as a valuable tracer in metabolic flux analysis, allowing researchers to track the pathways of carbohydrate metabolism and understand the dynamics of various biochemical processes more effectively .
D-[1,2-13C2]xylose can be synthesized from labeled precursors, with one common method involving the enzymatic or chemical conversion of labeled glucose into xylose. Additionally, it can be derived from the hydrolysis of hemicellulose, a major component of plant biomass, which is subsequently purified and labeled .
The synthesis of D-[1,2-13C2]xylose typically involves several steps:
The synthesis process requires careful control of reaction conditions to ensure high yields and purity. Techniques such as high-performance liquid chromatography (HPLC) are often utilized for purification and analysis of the final product .
D-[1,2-13C2]xylose has a specific structural configuration characterized by its five carbon atoms arranged linearly or in a cyclic form (pyranose). The labeling at the first and second carbons allows for distinct tracking during metabolic studies.
D-[1,2-13C2]xylose can participate in several chemical reactions:
D-[1,2-13C2]xylose primarily acts through its incorporation into metabolic pathways. Once inside cells, it is phosphorylated and enters the pentose phosphate pathway (PPP), where it contributes to energy production and biosynthetic processes. The presence of carbon-13 isotopes allows researchers to trace its metabolic fate using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
The isotopic labeling enhances its detection in complex biological matrices, making it suitable for various analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) .
D-[1,2-13C2]xylose has numerous applications in scientific research:
The unique properties of D-[1,2-13C2]xylose make it an invaluable tool for researchers aiming to elucidate complex biochemical processes involving carbohydrates .
D-[1,2-13C2]Xylose (CAS #201741-00-6) is a stable isotope-labeled pentose sugar with the molecular formula C313C2H10O5 and molecular weight of 152.15 g/mol. This compound features two 13C atoms at the C1 and C2 positions of the xylose backbone while retaining natural 12C at positions C3-C5. Its synthesis involves specific incorporation of 13C-enriched precursors during chemical or enzymatic production, typically yielding isotopic purity exceeding 99% as verified by gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) [3] [10]. The molecular structure preserves D-xylose's stereochemistry, ensuring identical biochemical reactivity to natural xylose in metabolic systems while enabling precise tracking of carbon fate through mass shifts in downstream metabolites.
The development of position-specific 13C-labeled compounds emerged from early NMR-based metabolic studies in the 1970s-1980s, which revealed limitations in uniform labeling for resolving pathway redundancies. Initial carbohydrate labeling focused on glucose ([1-13C]glucose, [U-13C]glucose) to map central carbon metabolism. As plant and microbial researchers recognized xylose's significance in lignocellulosic biomass conversion, specialized tracers like [1,2-13C2]xylose were developed in the early 2000s [6] [9]. This compound addressed a critical gap: unlike glucose tracers, it could directly probe the pentose phosphate pathway (PPP) and xylulose kinase reactions without interference from Emden-Meyerhof-Parnas (EMP) pathway cross-talk. The advent of high-resolution mass spectrometry (HRMS) after 2010 dramatically increased the tracer's utility by enabling simultaneous detection of multiple 13C-positional isomers in complex extracts [5] [7].
Table: Historical Milestones in Positional 13C-Labeled Carbohydrate Development
Time Period | Key Advancement | Impact on [1,2-13C2]Xylose Applications |
---|---|---|
1970s-1980s | 13C-NMR for metabolic cycling studies | Enabled detection of reversible reactions in pentose metabolism |
1990s-2000s | GC-MS quantification of isotopic enrichment | Permitted precise measurement of PPP fluxes in microbes |
2010-2015 | Parallel labeling experiments (COMPLETE-MFA) | Required position-specific tracers for flux precision |
2015-Present | High-resolution LC-MS/MS & metabolomics | Enabled system-wide mapping of xylose-derived carbon |
Position-specific 13C labeling overcomes a fundamental limitation in metabolic flux analysis: the inability to distinguish between structural isomers and parallel pathways using uniform tracers. For xylose metabolism, the C1-C2 bond is uniquely preserved through the PPP but cleaved in the transketolase reaction. When [1,2-13C2]xylose enters the oxidative PPP, it generates [1,2-13C2]ribulose-5-phosphate, whose labeling pattern remains detectable in downstream nucleotides. In contrast, metabolism via xylulose kinase and the non-oxidative PPP produces glyceraldehyde-3-phosphate and fructose-6-phosphate with distinct 13C-positional isomers ([1,2-13C2] vs [3,4-13C2] labeling) [1] [4]. This positional specificity enables researchers to:
Table: Comparative Analysis of Xylose Isotopomers in Metabolic Flux Studies
Tracer | Optimal Application | Flux Precision Advantage | Key Limitation |
---|---|---|---|
[U-13C]Xylose | Metabolite identification | Detects >90% of xylose-derived metabolites | Cannot resolve PPP/EMP contributions |
[1-13C]Xylose | Oxidative PPP quantification | Isolates C1 decarboxylation step | Misses non-oxidative PPP fluxes |
[5-13C]Xylose | Transketolase/transaldolase | Measures C5-C2 transfer reactions | Insensitive to PPP reversibility |
[1,2-13C2]Xylose | Parallel pathway resolution | 2.3x better PPP flux precision | Higher cost than single-position tracers |
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